molecular formula C22H12 B138407 Benzo[ghi]perylene-d12 CAS No. 93951-66-7

Benzo[ghi]perylene-d12

Cat. No.: B138407
CAS No.: 93951-66-7
M. Wt: 288.4 g/mol
InChI Key: GYFAGKUZYNFMBN-AQZSQYOVSA-N
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Description

Benzo[ghi]perylene-d12: is a deuterated form of benzo[ghi]perylene, a polycyclic aromatic hydrocarbon. The chemical formula for this compound is C22D12, where all hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in mass spectrometry due to its stability and distinct mass difference from its non-deuterated counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[ghi]perylene-d12 typically involves the deuteration of benzo[ghi]perylene. This can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Benzo[ghi]perylene-d12 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzo[ghi]perylene-d12 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of polycyclic aromatic hydrocarbons.

    Environmental Science: Employed in the study of environmental pollutants and their impact on ecosystems.

    Biology: Utilized in the investigation of the biological effects of polycyclic aromatic hydrocarbons.

    Medicine: Research on its potential carcinogenic effects and its role in the development of cancer.

    Industry: Applied in the production of high-performance materials and as a tracer in chemical processes.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

1,2,4,5,7,8,10,11,13,14,15,22-dodecadeuteriohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFAGKUZYNFMBN-AQZSQYOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C(C=C5)C=CC(=C36)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C6=C(C(=C5[2H])[2H])C(=C(C(=C36)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40894066
Record name benzo[ghi]perylene-D12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40894066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-66-7
Record name benzo[ghi]perylene-D12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40894066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when benzo[ghi]perylene-d12 interacts with common atmospheric pollutants?

A1: The study investigated the reactions of this compound with nitrogen dioxide (NO2), nitrate radicals (NO3)/dinitrogen pentoxide (N2O5), and hydroxyl radicals (OH) in a controlled laboratory setting []. The results show that this compound undergoes transformation into multiple mono-nitro-benzo[ghi]perylene-d12 isomers upon exposure to both NO2 and NO3/N2O5 [].

Q2: How does the mutagenicity of this compound change after reacting with atmospheric pollutants?

A2: The research indicates that the reaction of this compound with NO3/N2O5 leads to a significant increase in its direct-acting mutagenicity, as measured by the Salmonella mutagenicity assay using the strain TA98 []. Although the study did not observe the formation of di-nitro isomers for this compound, it's noteworthy that the formation of di-nitro isomers in another PAH (benzo[k]fluoranthene-d12) was linked to heightened mutagenicity []. This highlights the potential for more complex nitro-PAH formation and increased mutagenic potency with varying reaction conditions and PAH structures.

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